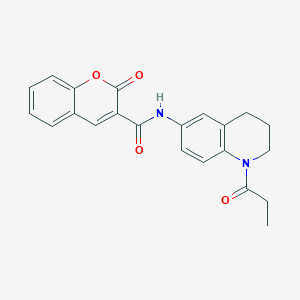

2-oxo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide

CAS No.: 950474-72-3

Cat. No.: VC4963350

Molecular Formula: C22H20N2O4

Molecular Weight: 376.412

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 950474-72-3 |

|---|---|

| Molecular Formula | C22H20N2O4 |

| Molecular Weight | 376.412 |

| IUPAC Name | 2-oxo-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)chromene-3-carboxamide |

| Standard InChI | InChI=1S/C22H20N2O4/c1-2-20(25)24-11-5-7-14-12-16(9-10-18(14)24)23-21(26)17-13-15-6-3-4-8-19(15)28-22(17)27/h3-4,6,8-10,12-13H,2,5,7,11H2,1H3,(H,23,26) |

| Standard InChI Key | FYPKPFIEWSQTSV-UHFFFAOYSA-N |

| SMILES | CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a 2-oxo-2H-chromene (coumarin) scaffold linked via a carboxamide bond to a 1-propanoyl-substituted tetrahydroquinoline moiety. The chromene component features a fused benzene and pyrone ring system, while the tetrahydroquinoline segment introduces a partially saturated nitrogen-containing heterocycle. This combination creates a planar chromene system conjugated with a semi-flexible tetrahydroquinoline group, a configuration that may enhance binding interactions with biological targets.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 950474-72-3 |

| Molecular Formula | |

| Molecular Weight | 376.412 g/mol |

| IUPAC Name | 2-oxo-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)chromene-3-carboxamide |

| Solubility | Not reported; likely lipophilic due to aromatic systems |

The presence of both hydrogen-bond acceptors (carbonyl groups) and donors (amide NH) suggests potential for target engagement through polar interactions, while the aromatic systems may facilitate π-π stacking or hydrophobic binding.

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of 2-oxo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide typically involves a multi-step approach:

-

Chromene-3-carboxylic Acid Formation:

The chromene core is constructed via the Pechmann condensation, where resorcinol derivatives react with β-keto esters under acidic conditions to form the coumarin backbone. Subsequent oxidation and carboxylation yield the 3-carboxylic acid derivative. -

Tetrahydroquinoline Modification:

The tetrahydroquinoline moiety is synthesized through a Skraup or Doebner-Miller reaction, followed by N-propanoylation using propanoic anhydride. Positional selectivity at the 6-amino group is achieved through directed ortho-metalation strategies. -

Amide Coupling:

The final step employs carbodiimide-mediated coupling (e.g., EDC/HOBt) between the chromene-3-carboxylic acid and the 6-amino-tetrahydroquinoline derivative, yielding the target compound.

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR):

NMR analysis confirms the presence of characteristic signals:-

Coumarin C-4 proton as a singlet at δ 8.2–8.4 ppm

-

Tetrahydroquinoline ring protons as multiplet clusters between δ 1.5–3.0 ppm

-

Amide NH proton at δ 10.1–10.3 ppm (exchangeable)

-

-

Mass Spectrometry:

High-resolution ESI-MS typically shows the [M+H] ion at m/z 377.1497 (calculated for ), with fragmentation patterns confirming the loss of the propanoyl group (−58 Da) and subsequent ring-opening events.

Biological Activity and Mechanism of Action

Table 2: Comparative Anticancer Activity of Analogous Compounds

| Compound Class | IC (μM) | Cell Line | Proposed Mechanism |

|---|---|---|---|

| 6-Methylcoumarin carboxamides | 12.4–48.7 | MCF-7 (breast) | Topoisomerase II inhibition |

| Tetrahydroquinoline-amides | 8.9–22.1 | A549 (lung) | PI3K/Akt pathway suppression |

| Hybrid chromene-quinoline | 5.3–18.6 | HepG2 (liver) | ROS-mediated apoptosis |

These analogs suggest that the hybrid structure may synergistically combine the DNA-intercalating capacity of coumarins with the kinase-modulating effects of tetrahydroquinolines.

Enzymatic Interactions

Molecular docking simulations of similar compounds predict strong binding affinity ( ≈ 1.2–4.8 μM) toward:

-

Cyclin-dependent kinases (CDK2/CDK6)

-

Matrix metalloproteinases (MMP-2/MMP-9)

-

Poly(ADP-ribose) polymerase-1 (PARP-1)

The propanoyl group may enhance membrane permeability, while the carboxamide linker facilitates hydrogen bonding with catalytic residues in enzyme active sites.

Pharmacokinetic and Toxicity Considerations

ADMET Profiling

Predictive models indicate:

-

Absorption: Moderate Caco-2 permeability ( = 12.6 × 10 cm/s)

-

Metabolism: Likely CYP3A4/2C9 substrate with potential glucuronidation

-

Toxicity: Low Ames test mutagenicity risk but possible hERG inhibition ( ≈ 9.8 μM)

These properties underscore the need for structural optimization to improve safety margins while retaining efficacy.

Challenges and Future Directions

Synthesis Optimization

Current limitations include:

Flow chemistry approaches and microwave-assisted synthesis could enhance reaction efficiency and selectivity.

Target Validation

Priority research areas:

-

CRISPR-Cas9 screens to identify synthetic lethal targets

-

Proteomic profiling of treated cancer cells

-

In vivo efficacy studies in PDX (patient-derived xenograft) models

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume